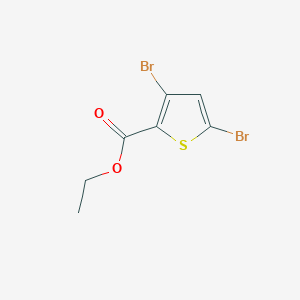

Ethyl 3,5-dibromothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dibromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQHUIACPXDUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524868 | |

| Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-22-0 | |

| Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Approaches for Ethyl 3,5 Dibromothiophene 2 Carboxylate

Direct Bromination Strategies for Thiophene-2-carboxylates

The direct introduction of two bromine atoms onto the ethyl thiophene-2-carboxylate (B1233283) ring to specifically yield the 3,5-disubstituted isomer is a significant synthetic challenge due to the complex interplay of activating and directing effects on the thiophene (B33073) ring.

Electrophilic Aromatic Substitution Mechanisms in Bromination

The bromination of thiophene and its derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiophene ring is electron-rich and thus highly reactive towards electrophiles, significantly more so than benzene (B151609). The reaction is initiated by the attack of the π-electron system of the thiophene ring on an electrophilic bromine species (e.g., Br⁺, or a polarized Br₂ molecule), forming a positively charged intermediate known as a sigma complex or arenium ion. semanticscholar.org This intermediate is resonance-stabilized. The final step involves the loss of a proton (H⁺) from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring and yields the brominated thiophene. semanticscholar.orgstudysmarter.co.uk

In the case of ethyl thiophene-2-carboxylate, the ester group (-COOEt) at the C2 position acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. This deactivation makes the reaction less facile. Furthermore, the directing effect of the substituent must be considered alongside the inherent reactivity of the thiophene ring positions (C5 > C2 >> C3, C4).

Regioselectivity and Diastereoselectivity Control in Bromination Reactions

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of polysubstituted thiophenes. For ethyl thiophene-2-carboxylate, the C2 position is blocked. The most activated vacant position for electrophilic attack is the other alpha-position, C5. Consequently, direct bromination of thiophene-2-carboxylic acid or its esters typically yields the 5-bromo derivative as the initial product. Introducing a second bromine atom specifically at the C3 position to form the 3,5-dibromo product is challenging, as the C4 position is also a potential site for substitution, often leading to mixtures of isomers.

Research into the bromination of thiophene-2-carbaldehyde (B41791) and methyl furan-2-carboxylate (B1237412) in the presence of aluminium chloride has shown that reaction conditions can be manipulated to favor certain isomers, such as 4,5-dibromo products, but this does not yield the desired 3,5-substitution pattern. orgsyn.org The synthesis of specific isomers like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been achieved through multi-step protocols involving sequential lithiation and bromination, highlighting the need for methods other than direct EAS to achieve complex substitution patterns. mdpi.com As this reaction does not create any new stereocenters, diastereoselectivity is not a consideration.

Optimization of Catalyst Systems and Reaction Parameters

Various reaction parameters have been optimized for the bromination of thiophene derivatives, although these are often aimed at producing isomers other than the 3,5-disubstituted product. The choice of brominating agent, catalyst, and solvent can influence the regiochemical outcome. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). smolecule.com

Studies have shown that Lewis acids can dramatically alter regioselectivity. For instance, the bromination of ethyl 5-alkylthiophene-2-carboxylates using a large excess of aluminium chloride (a technique known as 'catalyst swamping') selectively directs the substitution to the C4 position. This indicates that direct bromination of ethyl thiophene-2-carboxylate under these conditions would not yield the 3,5-isomer.

Table 1: Investigated Conditions for Bromination of Thiophene-2-Carboxylate Derivatives

| Starting Material | Brominating Agent | Catalyst / Additive | Solvent | Major Product(s) |

|---|---|---|---|---|

| Thiophene-2-carboxylic acid | Bromine (Br₂) | None | Acetic Acid | 5-Bromothiophene-2-carboxylic acid |

| Methyl furan-2-carboxylate | Bromine (Br₂) | Aluminium chloride | None | 4,5-Dibromo-ester |

This table summarizes reported outcomes for direct bromination, highlighting the difficulty in obtaining the 3,5-dibromo isomer via this strategy.

Synthesis from Pre-functionalized Thiophene Scaffolds

Given the regiochemical challenges of direct bromination, the most practical and reliable syntheses of ethyl 3,5-dibromothiophene-2-carboxylate rely on a two-stage approach: first, the preparation of the key intermediate, 3,5-dibromothiophene-2-carboxylic acid, followed by its esterification.

Derivatization from Polybrominated Thiophene Intermediates

The precursor acid, 3,5-dibromothiophene-2-carboxylic acid, can be prepared via several routes, often starting with either thiophene-2-carboxylic acid itself or a polyhalogenated thiophene.

One common method is the direct, exhaustive bromination of thiophene-2-carboxylic acid. smolecule.com By using an excess of the brominating agent, such as bromine in a suitable solvent, both the C5 and C3 positions can be substituted to yield the desired 3,5-dibromothiophene-2-carboxylic acid. smolecule.com

An alternative conceptual approach involves the selective chemical manipulation of a more highly brominated thiophene. For example, 2,3,5-tribromothiophene (B1329576) can be prepared by the exhaustive bromination of thiophene. orgsyn.org Subsequent selective de-bromination or metal-halogen exchange can provide access to specific isomers. For instance, the reduction of 2,3,5-tribromothiophene with zinc dust in acetic acid is a known method to produce 3-bromothiophene, demonstrating the principle of selective dehalogenation at the alpha positions. orgsyn.orgscispace.com A more targeted approach could involve a selective lithium-bromine exchange at the C2 position of 2,3,5-tribromothiophene, which is the most acidic position, followed by quenching with carbon dioxide (CO₂) to install the carboxylic acid group. nih.gov

Carboxylic Acid Functionalization and Esterification Pathways

Once 3,5-dibromothiophene-2-carboxylic acid is obtained, the final step is its conversion to the corresponding ethyl ester. smolecule.com This transformation can be accomplished through several standard esterification methods.

Fischer-Speier Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol as the solvent drives the equilibrium towards the formation of the ester. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comlibretexts.org

DCC/DMAP Coupling (Steglich Esterification): For substrates that may be sensitive to strong acid and high temperatures, a milder method is the Steglich esterification. organic-chemistry.org This reaction uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The mechanism proceeds by the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily undergoes nucleophilic attack by ethanol to form the desired ethyl ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 2: Common Esterification Methods for 3,5-Dibromothiophene-2-carboxylic Acid

| Method | Reagents | Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Fischer Esterification | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | Equilibrium reaction; simple reagents; requires heating. masterorganicchemistry.comchemguide.co.uk |

Green Chemistry Principles in Bromothiophene Synthesis

The synthesis of brominated thiophenes, including the precursor to this compound, is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Key areas of focus include the use of safer reagents and solvents, improving energy efficiency, and minimizing waste.

A significant advancement in this area is the move away from hazardous molecular bromine (Br₂) in traditional electrophilic aromatic substitution. Greener alternatives are being actively researched and implemented. One such method involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is considered a safer and more manageable reagent. researchgate.net The reaction mechanism for the bromination of thiophenes with NBS has been investigated using density functional theory (DFT), providing insights into the reaction pathways and aiding in the optimization of reaction conditions for improved selectivity and yield. researchgate.net

Another green approach is the utilization of aqueous systems, which reduces the reliance on volatile and often toxic organic solvents. Research has demonstrated the effectiveness of an aqueous calcium bromide-bromine (CaBr₂-Br₂) system as a recyclable brominating reagent for various aromatic compounds. chemguide.co.uk This method offers the potential for solvent-free conditions for both the reaction and product isolation, significantly improving the environmental profile of the process. chemguide.co.uk

Furthermore, the application of microwave irradiation as an alternative energy source has shown promise in accelerating bromination reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The use of solid acid catalysts, which can be easily recovered and reused, also aligns with green chemistry principles by simplifying purification processes and reducing waste.

The evaluation of the "greenness" of a chemical process can be quantified using various metrics. Key metrics include Atom Economy (AE), which measures the efficiency of a reaction in converting reactants to the desired product, and the Environmental Factor (E-factor), which quantifies the amount of waste generated. researchgate.netresearchgate.netcareerchem.comacs.orgbohrium.com For bromination reactions, an average atom economy of 84% has been reported, with a threshold of 61.8% often considered for a reaction to be deemed "green". researchgate.net By optimizing reaction conditions and employing greener reagents and technologies, the synthesis of bromothiophenes can be made more sustainable.

Table 1: Comparison of Green Chemistry Metrics for Different Bromination Approaches

| Bromination Method | Reagent | Solvent | Key Green Advantage | Representative Atom Economy (%) |

| Traditional | Molecular Bromine (Br₂) | Halogenated Solvents | - | ~84 researchgate.net |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Safer reagent | Varies with substrate |

| Aqueous System | CaBr₂-Br₂ | Water | Reduced use of organic solvents, recyclable reagent | High |

| Microwave-Assisted | NBS or Br₂ | Varies | Reduced reaction time, energy efficiency | High |

Large-Scale Synthetic Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route involves the bromination of thiophene-2-carboxylic acid to form 3,5-dibromothiophene-2-carboxylic acid, followed by Fischer esterification with ethanol.

Bromination Step:

For the industrial-scale bromination of thiophene-2-carboxylic acid, process optimization is crucial. This includes the selection of the brominating agent, solvent, and reaction conditions. While molecular bromine is effective, its handling on a large scale poses significant safety challenges. Therefore, alternatives like N-bromosuccinimide are often preferred. The choice of solvent is also critical, with a move towards less hazardous and easily recoverable options.

One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable in large-scale synthesis as they can significantly reduce processing time, solvent usage, and waste generation. For instance, a one-pot bromination/debromination procedure has been developed for the synthesis of related halogenated thiophenes. nih.gov

Esterification Step:

The subsequent esterification of 3,5-dibromothiophene-2-carboxylic acid is typically achieved through Fischer esterification. chemguide.co.ukmasterorganicchemistry.comsmolecule.comlibretexts.orgscienceready.com.aumasterorganicchemistry.comnumberanalytics.comresearchgate.netbyjus.comlibretexts.orgchemguide.co.uk This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol, in this case, ethanol. chemguide.co.uklibretexts.orgscienceready.com.aumasterorganicchemistry.comnumberanalytics.comresearchgate.netbyjus.comlibretexts.orgchemguide.co.uk

To drive the equilibrium towards the formation of the ester and achieve high yields, several strategies can be employed on a large scale:

Use of Excess Alcohol: Using ethanol as both a reactant and a solvent can shift the equilibrium to the product side. masterorganicchemistry.combyjus.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a common technique to drive the reaction to completion. byjus.com

Catalyst Selection: Strong acid catalysts like sulfuric acid are commonly used. chemguide.co.uklibretexts.orgscienceready.com.aumasterorganicchemistry.comnumberanalytics.comresearchgate.netbyjus.comlibretexts.orgchemguide.co.uk On an industrial scale, the use of solid acid catalysts can simplify the workup and catalyst recovery process.

Process control and monitoring are also critical aspects of large-scale synthesis. This includes temperature control, monitoring of reaction progress through analytical techniques, and ensuring safe handling of all materials. The final purification of the this compound product is typically achieved through distillation or crystallization to meet the required purity standards for its intended applications.

Table 2: Key Parameters for Large-Scale Synthesis

| Process Step | Key Parameter | Industrial Consideration |

| Bromination | Brominating Agent | Shift from Br₂ to safer alternatives like NBS. |

| Solvent | Use of greener, recoverable solvents; exploration of aqueous systems. | |

| Reaction Type | Development of one-pot procedures to improve efficiency. | |

| Esterification | Reactant Ratio | Use of excess ethanol to drive the equilibrium. |

| Byproduct Removal | Continuous removal of water to maximize yield. | |

| Catalyst | Use of solid acid catalysts for easier separation and reuse. | |

| Overall Process | Safety | Robust safety protocols for handling all chemicals. |

| Purification | Efficient distillation or crystallization for high-purity product. |

Chemical Reactivity and Transformation Mechanisms of Ethyl 3,5 Dibromothiophene 2 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are paramount in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For ethyl 3,5-dibromothiophene-2-carboxylate, these reactions provide a powerful method for elaborating the thiophene (B33073) core. The presence of two bromine atoms allows for either mono- or difunctionalization, leading to a diverse array of substituted thiophene products. nih.gov Palladium and nickel are the most common metals used to catalyze these transformations. rsc.org

Palladium-catalyzed coupling reactions are among the most effective and widely used methods for creating C-C bonds with aryl halides. The Suzuki-Miyaura, Stille, and Negishi reactions are cornerstone methodologies that have been successfully applied to dibrominated thiophene substrates. rsc.orgnih.govwikipedia.org

The Suzuki-Miyaura coupling , which pairs an organoboron reagent (typically a boronic acid or ester) with a halide, is particularly favored due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. nih.govlibretexts.orgtcichemicals.com This reaction has been extensively used to synthesize aryl-substituted thiophenes from dibromothiophene precursors. nih.govcore.ac.uk

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.org While organotin compounds are often highly toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups. wikipedia.orgharvard.edu

The Negishi coupling involves an organozinc reagent and is known for its high reactivity. It has been employed for functionalizing brominated thiophenes, especially in cases where other methods may be less effective. rsc.org

A key feature of the reactivity of this compound in cross-coupling reactions is the potential for site-selectivity. The two bromine atoms are in electronically distinct environments. The bromine at the C5 position is an α-bromo (adjacent to the sulfur atom), while the bromine at the C3 position is a β-bromo. The α-position of thiophenes is generally more reactive in palladium-catalyzed couplings due to the ease of oxidative addition at the C-Br bond adjacent to the sulfur. nih.govrsc.org

This inherent difference in reactivity allows for selective mono-functionalization at the more reactive C5 position by carefully controlling the reaction stoichiometry, typically by using only one equivalent of the coupling partner. nih.govnih.gov Following the initial coupling at C5, a second, often more forcing, cross-coupling reaction can be performed to functionalize the remaining C3-bromo position, enabling the synthesis of unsymmetrically substituted thiophenes. nih.gov In contrast, using an excess (more than two equivalents) of the coupling partner can lead to a one-pot double coupling to yield symmetrically substituted 2,5-diarylthiophenes. nih.govnih.gov

Studies on the closely related 2,5-dibromo-3-hexylthiophene (B54134) have demonstrated that selective mono-arylation can be achieved, yielding the 5-aryl-2-bromo-3-hexylthiophene product. nih.govnih.gov This selectivity is crucial for building complex molecules in a controlled, stepwise manner.

Table 1: Examples of Selective Mono-Arylation in Suzuki-Miyaura Coupling of Dibromothiophenes

| Dibromothiophene Substrate | Arylboronic Acid | Catalyst System | Solvent | Yield of Mono-arylated Product | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/H2O | 72% | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/H2O | 75% | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/H2O | 68% | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/H2O | 78% | mdpi.com |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | DMF | Good Yield (Qualitative) | nih.gov |

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and proceeds through a catalytic cycle involving three primary steps. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This is often the rate-determining step of the entire cycle. libretexts.orgillinois.edu This step forms a square planar palladium(II) intermediate, with the aryl and bromide fragments now bonded to the metal center. libretexts.org As noted previously, the C5-Br bond is more susceptible to oxidative addition than the C3-Br bond.

Transmetalation : In this step, the organic group from the second coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.orglibretexts.org This step requires a base in the Suzuki process to form a more nucleophilic "ate" complex. libretexts.org The result is a new palladium(II) intermediate bearing both organic coupling partners.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. wikipedia.orglibretexts.org This forms the new carbon-carbon bond in the final product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This cycle repeats until the limiting reagent is consumed, allowing for the catalytic use of the expensive palladium metal.

The efficiency and selectivity of palladium-catalyzed coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Ligands : Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The steric and electronic properties of the ligand can have a profound impact on the reaction outcome. rsc.orgillinois.edu For example, electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. harvard.edu Common ligands include triphenylphosphine (B44618) (PPh₃) and bulkier, more electron-rich biarylphosphines or ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). rsc.org The choice of ligand can even influence the site-selectivity of the coupling. rsc.org

Catalyst Precursor : A variety of palladium(0) and palladium(II) sources can serve as the catalyst precursor. Pd(PPh₃)₄ and Pd₂(dba)₃ are common Pd(0) sources, while Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common Pd(II) precursors that are reduced in situ to the active Pd(0) species. harvard.edu

Base and Solvent : The choice of base and solvent is also critical. In Suzuki couplings, bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are essential for the transmetalation step. nih.govnih.gov Solvents are typically chosen based on the solubility of the reactants and their compatibility with the reaction conditions. Common choices include ethereal solvents like 1,4-dioxane, aromatic hydrocarbons like toluene, or polar aprotic solvents like dimethylformamide (DMF), often with the addition of water for Suzuki reactions. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv) | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 °C | nih.govcore.ac.uk |

| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | DMF | 80 °C | nih.gov |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 °C | researchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids (1.1 equiv) | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 °C | nih.gov |

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative catalyst for cross-coupling reactions. researchgate.net Nickel-catalyzed processes, such as Kumada (using Grignard reagents) and Negishi couplings, are effective for the synthesis of polythiophenes from brominated monomers. rsc.org

Recent advancements have expanded the scope of nickel catalysis to include photocatalytic and electrochemical methods, which can often proceed under milder conditions. uni-regensburg.dechemrxiv.orgrsc.org For instance, visible-light-induced nickel catalysis has been developed for various C-C and C-heteroatom bond formations. rsc.orgbeilstein-journals.org These modern methods offer powerful alternatives for the functionalization of substrates like this compound. Nickel(0) catalysts, often used in conjunction with ligands like tricyclohexylphosphine (B42057) (PCy₃), can effectively catalyze Suzuki-type couplings of aromatic esters and halides with organoboron reagents. researchgate.net

Palladium-Catalyzed Coupling Processes (e.g., Suzuki-Miyaura, Stille, Negishi)

Reactions Involving the Bromine Substituents

Beyond transition metal-catalyzed cross-coupling, the bromine substituents on the thiophene ring can participate in other important transformations. One of the most fundamental is metal-halogen exchange . Reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures, can selectively replace one of the bromine atoms with lithium.

Similar to cross-coupling, this reaction is often regioselective, with the more acidic α-proton (if present) or the more reactive α-bromo group being the primary site of reaction. The resulting lithiated thiophene is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups onto the thiophene ring. This provides a complementary strategy to cross-coupling for the synthesis of diverse thiophene derivatives.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, and this compound is a suitable substrate for such reactions. This process typically involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, to replace a bromine atom with a lithium atom. This generates a highly reactive organolithium intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups.

The regioselectivity of the halogen-metal exchange on dibrominated thiophenes can be influenced by the position of the substituents and the reaction conditions. For 2,5-dibromothiophene (B18171) derivatives, metal-halogen exchange often occurs preferentially at the 5-position. In the case of 3,5-dibromothiophene-2-carboxylate, the presence of the directing carboxylate group at the 2-position can influence which bromine atom is exchanged. Studies on related 3-substituted 1,2-dibromo arenes have shown that the exchange occurs predominantly at the 2-position. researchgate.net

A common application of this reaction is the formation of a Grignard reagent, which can then be used in subsequent carbon-carbon bond-forming reactions. For instance, the treatment of a similar compound, 2,4-dibromo-3-methylthiophene, with a Grignard reagent followed by carbonation with CO2 has been used to introduce a carboxylic acid functionality. beilstein-journals.org

Table 1: Examples of Halogen-Metal Exchange Reactions on Bromothiophenes

| Starting Material | Reagent | Product after Quenching | Reference |

| 2,4-dibromo-3-methylthiophene | 1. Mg, 2. CO2 | 4-Bromo-3-methylthiophene-2-carboxylic acid | beilstein-journals.org |

| Tetrachlorothiophene | 1. n-BuLi, 2. CO2 | 3,4,5-Trichlorothiophene-2-carboxylic acid | beilstein-journals.orgresearchgate.net |

| 2,5-dibromo-3,4-dinitrothiophene | Organotin or organoboron thiophene derivatives (Stille or Suzuki coupling) | 3',4'-dinitro trimers | nih.gov |

Nucleophilic Displacement Reactions

The bromine atoms on the thiophene ring of this compound are susceptible to nucleophilic displacement, although this typically requires activated conditions or the use of a catalyst. A prominent example of this reactivity is the palladium-catalyzed Suzuki cross-coupling reaction. In this reaction, the brominated thiophene is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

For example, the Suzuki cross-coupling of 2-ethylhexyl 5-bromothiophene-2-carboxylate with various arylboronic acids has been successfully demonstrated, yielding a range of 5-aryl-substituted thiophene-2-carboxylates. nih.gov This highlights the utility of the bromine atom as a leaving group in transition metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or alkoxides is less common for unactivated aryl halides, the electron-withdrawing nature of the ester group at the 2-position can facilitate such reactions at the 3- and 5-positions.

Chemical Transformations of the Ethyl Ester Moiety

The ethyl ester group of this compound provides another avenue for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis to 3,5-dibromothiophene-2-carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dibromothiophene-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. This reaction proceeds to completion and yields the carboxylate salt, which is then acidified to produce the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. It is typically performed by heating the ester in an excess of water with a strong acid catalyst.

Ester Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of the new alcohol.

Amidation involves the reaction of the ester with an amine to form the corresponding amide. This transformation can be achieved directly, often at elevated temperatures, or by first converting the ester to the more reactive acyl chloride, which then readily reacts with an amine. The direct amidation of esters with amines can be facilitated by the use of coupling agents.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, in this compound, the ring is substituted at the 2, 3, and 5 positions. The only remaining unsubstituted position is C4. The presence of two deactivating bromine atoms and an electron-withdrawing carboxylate group significantly deactivates the thiophene ring towards electrophilic attack.

While electrophilic substitution at the C4 position is theoretically possible, it would likely require harsh reaction conditions. For instance, the nitration of 2,5-dibromothiophene has been shown to introduce nitro groups at the 3 and 4 positions. nih.gov This suggests that with a sufficiently strong electrophile, substitution at the C4 position of this compound might be achievable, although the deactivating effect of the existing substituents would make it a challenging transformation.

Design, Synthesis, and Characterization of Novel Derivatives and Functionalized Analogs

Monofunctionalized Thiophene (B33073) Ester Derivatives

The selective synthesis of monofunctionalized derivatives from ethyl 3,5-dibromothiophene-2-carboxylate or its analogs is primarily achieved through controlled cross-coupling reactions. The differing reactivity of the bromine atoms, influenced by the electronic effects of the ester group, can be exploited to substitute one bromine atom while leaving the other intact.

A prominent method for achieving monofunctionalization is the Suzuki cross-coupling reaction. Research has demonstrated the synthesis of various 5-aryl-3-bromothiophene-2-carboxylate derivatives by reacting a dibrominated thiophene ester with different arylboronic acids. For instance, using a close analog, 2-ethylhexyl 5-bromothiophene-2-carboxylate, researchers have successfully synthesized a series of derivatives. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. nih.gov This selective substitution at the 5-position is a common strategy, yielding precursors for more complex molecules.

Table 1: Synthesis of Monofunctionalized Thiophene Derivatives via Suzuki Coupling

| Reactant 1 | Arylboronic Acid | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | 2-ethylhexyl 5-phenylthiophene-2-carboxylate | Pd(PPh₃)₄ | 70.5 | nih.gov |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | 2-ethylhexyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | Pd(PPh₃)₄ | 79.1 | nih.gov |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | 2-ethylhexyl 5-(4-chlorophenyl)thiophene-2-carboxylate | Pd(PPh₃)₄ | 60.1 | nih.gov |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | p-Tolylboronic acid | 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | Pd(PPh₃)₄ | 72.3 | nih.gov |

The characterization of these monofunctionalized products is established using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), confirming the successful coupling and the retention of one bromine atom. researchgate.net

Di- and Polysubstituted Thiophene Ester Derivatives

The synthesis of di- and polysubstituted derivatives from this compound allows for the creation of highly functionalized and complex thiophene systems. These reactions can proceed sequentially, where a monofunctionalized intermediate is further reacted, or in a one-pot fashion under conditions that promote substitution at both bromine sites.

For example, building upon the monofunctionalized products from Suzuki couplings, a second, different coupling reaction (e.g., Stille, Heck, or another Suzuki coupling with a different boronic acid) could be employed to replace the remaining bromine atom at the 3-position. This stepwise approach provides precise control over the substitution pattern, leading to asymmetrically disubstituted thiophenes.

Alternatively, more vigorous reaction conditions or an excess of the coupling partner can lead to the direct formation of disubstituted products from the dibrominated starting material. The Gewald reaction is another powerful method for synthesizing polysubstituted thiophenes, often involving the cyclization of activated starting materials to construct the thiophene ring with multiple substituents in a single step. researchgate.net While not a direct modification of the pre-formed dibromo-ester, it represents a key strategy for accessing similarly substituted thiophene carboxylates. The synthesis of various 4-arylazo-3-methyl-thiophene derivatives showcases the construction of a polysubstituted thiophene core through cyclization strategies. nih.gov

Strategic Design Principles for Tailored Reactivity and Structural Properties

The design of derivatives based on this compound is guided by fundamental principles of organic chemistry to achieve specific electronic and structural outcomes. The strategic placement of functional groups is critical for tuning the molecule's properties for applications such as organic semiconductors. ossila.com

Electronic Effects : The ethyl carboxylate group at the C2 position is electron-withdrawing, which lowers the electron density of the thiophene ring. ossila.com This electronic perturbation influences the reactivity of the C3 and C5 positions. The bromine atoms are also electron-withdrawing but serve as excellent leaving groups in cross-coupling reactions. By replacing the bromines with electron-donating or electron-accepting aryl groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule can be precisely controlled. This control is essential for designing materials for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications. ossila.com

Steric Hindrance : The substituents on the thiophene ring can introduce steric hindrance that influences both the synthetic outcome and the final conformation of the molecule. The bulkiness of the groups at the 3- and 5-positions can affect the planarity of the conjugated system, which in turn impacts electronic communication and solid-state packing.

Regioselectivity : The inherent electronic asymmetry of the starting material allows for regioselective synthesis. The bromine at the C5 position is often more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the C3 position, which is adjacent to the bulky ester group. This difference enables the stepwise synthesis of unsymmetrically disubstituted thiophenes.

Conformational Analysis and Stereochemical Influences on Derivative Synthesis

The conformational preferences of the ethyl carboxylate group and the stereochemistry of the substituents significantly influence the synthesis and properties of the resulting derivatives.

Conformational Preferences : The ester group attached to the thiophene ring can exist in different conformations due to rotation around the C2-C(O) single bond. The two primary planar conformations are the s-trans (where the carbonyl oxygen is pointing away from the sulfur atom) and the s-cis (where the carbonyl oxygen is pointing towards the sulfur atom). Theoretical studies on related molecules like thiophene-3-carbaldehyde and 3-methoxy carbonyl-thiophene indicate that there is a delicate balance of steric and electronic effects that determines the most stable conformer. documentsdelivered.comimperial.ac.uk For this compound, the s-trans conformation is generally expected to be favored to minimize steric repulsion between the carbonyl oxygen and the substituent (or bromine atom) at the C3 position. This preferred conformation can influence the accessibility of the adjacent C3 position to reagents during a reaction. imperial.ac.uk

Stereochemical Control : During the synthesis of derivatives, particularly when creating new stereocenters, the existing structure of the thiophene core can direct the stereochemical outcome. This is known as stereoselective synthesis. iitg.ac.in For example, if a chiral substituent is introduced at the C3 or C5 position, the planarity and rigidity of the thiophene ring can lead to the preferential formation of one diastereomer over another. In cases where bulky groups are introduced, they may restrict rotation around the bond connecting them to the thiophene ring, potentially leading to atropisomerism—a type of chirality arising from hindered rotation. iitg.ac.in The ability to control these stereochemical aspects is crucial, as different stereoisomers can have vastly different biological or material properties. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the atomic-level framework of compounds like Ethyl 3,5-dibromothiophene-2-carboxylate.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Functional Group Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring and the protons of the ethyl ester group. The aromatic proton, located at the C4 position, would appear as a singlet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the electronegative bromine atoms and the aromatic ring current. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of an ethyl ester. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group. The carbonyl carbon is typically observed in the range of δ 160-170 ppm. The thiophene ring carbons would appear in the aromatic region (δ 110-145 ppm), with the carbon atoms attached to the bromine atoms (C3 and C5) showing shifts influenced by the heavy atom effect. The methylene and methyl carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.30 (s, 1H) | - |

| -OCH₂CH₃ | ~4.35 (q, 2H) | ~62.0 |

| -OCH₂CH₃ | ~1.38 (t, 3H) | ~14.2 |

| C2 | - | ~135.0 |

| C3 | - | ~115.0 |

| C4 | - | ~132.0 |

| C5 | - | ~118.0 |

| C=O | - | ~161.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing through-bond and through-space correlations. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The aromatic proton at C4 would not show any COSY correlations as it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org The HSQC spectrum would show a cross-peak between the C4 carbon and its attached proton, as well as correlations between the methylene carbon and its protons, and the methyl carbon and its protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. wikipedia.org This is particularly useful for identifying quaternary carbons. For instance, the proton at C4 would show correlations to the carbons at C2, C3, and C5. The protons of the ethyl group would show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. In this molecule, NOESY could potentially show a correlation between the C4 proton and the methylene protons of the ethyl group, depending on the preferred conformation of the ester group.

In-situ NMR for Reaction Monitoring and Mechanistic Studies

While specific in-situ NMR studies on the synthesis of this compound are not widely reported, this technique is a powerful tool for monitoring chemical reactions in real-time. wisc.edu It allows for the observation of the disappearance of starting materials, the appearance of intermediates, and the formation of the final product. For example, in a reaction to synthesize this compound, one could monitor the characteristic signals of the reactants and track the emergence of the singlet for the C4 proton and the quartet-triplet pattern of the ethyl ester group of the product. This provides valuable kinetic and mechanistic data. wisc.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₇H₆Br₂O₂S), the expected monoisotopic mass is approximately 311.8455 u. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis in mass spectrometry provides structural information by examining the fragments produced from the molecular ion. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO) from the ester functionality. Cleavage of the C-Br bonds is also a possible fragmentation route.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found in the region of 1700-1730 cm⁻¹. Other significant bands would include C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic protons, and vibrations associated with the thiophene ring. The C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The thiophene ring vibrations are often strong in the Raman spectrum. The C-S stretching vibrations within the thiophene ring are also readily observable. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1700 - 1730 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-C (Thiophene) | Stretching | 1400 - 1550 |

| C-S (Thiophene) | Stretching | 600 - 850 |

| C-Br | Stretching | < 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Investigation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the conjugated thiophene ring system. The presence of the bromine atoms and the carboxylate group can influence the position and intensity of these absorption bands. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. Generally, thiophene derivatives exhibit strong absorption in the UV region. For instance, a related compound, 2,5-dibromothiophene-3-carboxylic acid, shows UV absorption which can be compared to understand the electronic properties. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While crystallographic information is available for structurally related compounds, such as isomers or derivatives, the precise solid-state molecular geometry of this compound, as determined by single-crystal X-ray diffraction, has not been publicly reported.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles is not possible at this time. The generation of a data table summarizing these crystallographic parameters is consequently precluded.

To provide structural insights, researchers would need to perform a single-crystal X-ray diffraction experiment on a suitable crystal of this compound. Such an analysis would authoritatively establish its three-dimensional structure in the solid state, confirming the planarity of the thiophene ring, the conformation of the ethyl carboxylate group relative to the ring, and the precise spatial arrangement of the bromine substituents. This empirical data would be invaluable for computational modeling and for understanding the intermolecular interactions that govern its crystal packing.

Applications in Advanced Materials Science and Engineering

Building Blocks for Conjugated Organic Polymers and Oligomers

Ethyl 3,5-dibromothiophene-2-carboxylate serves as a critical monomer for the synthesis of π-conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, are central to the field of organic electronics due to their unique electrical and optical properties. rsc.orgresearchgate.net The two bromine atoms on the thiophene (B33073) ring provide reactive handles for various cross-coupling polymerization reactions, such as Stille and Suzuki couplings, which are powerful methods for forming the carbon-carbon bonds necessary for the polymer backbone. rsc.org

The presence of the ethyl carboxylate group is a key feature. As an electron-withdrawing group, it lowers the electron density of the thiophene ring, which in turn modifies the electronic energy levels (HOMO/LUMO) of the resulting polymer. ossila.com This ability to tune the electronic properties is fundamental to designing materials for specific applications.

This monomer is particularly valuable in the creation of thiophene-based polymer semiconductors. ossila.com These materials are the active components in a variety of organic electronic devices. By polymerizing this compound with other comonomers, researchers can synthesize donor-acceptor (D-A) copolymers. This D-A architecture is a highly effective strategy for creating low bandgap semiconductors.

For instance, Ethyl 2,5-dibromothiophene-3-carboxylate, a closely related isomer, has been explicitly used to synthesize highly efficient, low bandgap polymer semiconductors such as PTQ2 and PBDB-TF-T1 (T1), demonstrating the utility of this class of monomers. ossila.com The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions, which provide a robust route to high molecular weight, structurally defined polymers essential for high-performance electronics. rsc.org

Table 1: Examples of Polymers Synthesized Using Carboxylate-Functionalized Dibromothiophene Monomers

| Polymer Name | Monomer Type | Application Area | Reference |

|---|---|---|---|

| PTQ2 | Thiophene carboxylic acid derivative | Organic Photovoltaics | ossila.com |

| PBDB-TF-T1 (T1) | Thiophene carboxylic acid derivative | Organic Photovoltaics | ossila.com |

The incorporation of the electron-withdrawing ethyl carboxylate group helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. ossila.comrsc.org A lower HOMO level in the donor polymer generally leads to a higher open-circuit voltage (Voc) in the solar cell, which is a key parameter for achieving high power conversion efficiency (PCE). The ability to create medium to low bandgap polymers using this monomer allows for broader absorption of the solar spectrum, further contributing to the device's efficiency. ossila.com

The relationship between the molecular structure of a monomer and the optoelectronic properties of the resulting polymer is a cornerstone of materials design. nih.govmdpi.com For this compound, several structural features are key.

Electron-Withdrawing Group: The ethyl carboxylate group significantly influences the polymer's electronic properties. It lowers both the HOMO and LUMO energy levels. ossila.comrsc.org This systematic tuning of frontier orbitals is crucial for optimizing charge injection/extraction in electronic devices and for matching the energy levels of donor and acceptor materials in OPVs. mdpi.com

Stereochemistry and Regioregularity: The substitution pattern on the thiophene ring dictates the planarity and packing of the final polymer chains. While the carboxylate group can introduce some steric hindrance that may twist the polymer backbone, this can also be used to modulate solubility and film morphology. rsc.org Controlling the regioregularity during polymerization is vital, as well-defined, defect-free polymer chains lead to improved crystallinity and enhanced charge carrier mobility. rsc.orgnih.gov

Table 2: Influence of Structural Features on Polymer Properties

| Structural Feature of Monomer | Effect on Polymer Property | Consequence for Device Performance |

|---|---|---|

| Ethyl Carboxylate Group | Lowers HOMO/LUMO energy levels | Higher open-circuit voltage (Voc) in OPVs, tunable electronics |

| Dibromo-substitution | Enables controlled polymerization (e.g., Stille, Suzuki) | Synthesis of high molecular weight, regioregular polymers |

| Asymmetric Substitution | Influences polymer backbone planarity and packing | Affects charge mobility and film morphology |

Development of Fluorescent Probes and Optical Materials

While the primary application of this monomer is in conductive polymers, thiophene derivatives are well-known for their fluorescent properties. The extended π-conjugation in oligomers and polymers made from this building block can lead to materials that absorb and emit light. The electron-withdrawing nature of the carboxylate group can be used to tune the emission color. Although direct use of this compound itself as a fluorescent probe is not widely documented, its derivatives and the polymers it forms are candidates for optical materials. For example, carboxylate-modified microspheres are used in fluorescence applications, indicating the utility of the carboxylate group for functionalization. fishersci.dk

Components in Supramolecular Architectures and Self-Assembly Processes

The functional groups on this compound make it a candidate for use in designing complex supramolecular systems. The ethyl carboxylate group can participate in non-covalent interactions such as hydrogen bonding, which can direct the self-assembly of molecules into well-ordered, large-area structures. While specific research on this compound's role in self-assembly is emerging, related thiophene-based molecules are known to form liquid crystalline phases and other ordered assemblies, a critical aspect for optimizing the performance of electronic devices. The ability to form ordered structures is a key area of interest for materials like those used in field-effect transistors. chemscene.com

Precursors for Specialized Chemical Reagents and Catalytic Ligands

Beyond polymerization, this compound can serve as a precursor for more complex, non-polymeric molecules. The bromine atoms can be substituted via cross-coupling reactions to attach various other functional groups. This allows for the synthesis of highly specialized thiophene derivatives. For instance, a related compound, 2-ethylhexyl 5-bromothiophene-2-carboxylate, was used as a starting point to synthesize a new class of thiophene-based molecules with antibacterial properties through Suzuki cross-coupling reactions. nih.gov This demonstrates the potential for using the dibromo-functionalized thiophene core to create a library of compounds for applications ranging from medicinal chemistry to the development of new ligands for catalysis.

Theoretical and Computational Chemistry Studies of Ethyl 3,5 Dibromothiophene 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. These methods involve solving the Schrödinger equation for a given molecule to determine its electron distribution and energy levels. For thiophene (B33073) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), have been successfully used to analyze their molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

For thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the ring and the substituent groups. In the case of ethyl 3,5-dibromothiophene-2-carboxylate, the presence of the electron-withdrawing bromine atoms and the carboxylate group is expected to influence the energies of these orbitals. Studies on similar compounds, such as ethyl 2-amino-4-methyl thiophene-3-carboxylate, have shown that such substituents significantly affect the HOMO-LUMO gap, thereby modulating the molecule's reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Thiophene Derivative (Example)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.25 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 4.00 |

| Chemical Potential (μ) | -4.00 |

| Electrophilicity Index (ω) | 3.56 |

Note: This table is for illustrative purposes and the values are hypothetical, based on typical ranges observed for similar thiophene derivatives.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and potentially near the sulfur atom of the thiophene ring, making these sites attractive for electrophiles. Conversely, the hydrogen atoms of the ethyl group and the carbon atoms attached to the electronegative bromine atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Analysis of similar molecules like ethyl 2-amino-4-methyl thiophene-3-carboxylate has demonstrated how MEP surfaces can effectively identify reactive sites. nih.gov

Molecular Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Global descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

The Fukui function analysis for this compound would pinpoint which atoms are most likely to be involved in different types of reactions. For instance, the analysis might reveal that specific carbon atoms on the thiophene ring are more susceptible to nucleophilic attack, while the bromine atoms or the carbonyl carbon could be sites for other types of interactions. Such detailed reactivity information is crucial for designing and predicting the outcomes of chemical reactions involving this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms, predict reaction rates, and understand the factors that control selectivity. For reactions involving thiophene derivatives, computational studies can help to understand cycloaddition reactions, substitution reactions, and polymerization processes. mdpi.com

For this compound, computational modeling could be employed to study its participation in various organic reactions. For example, the Suzuki coupling reaction, a common method for forming carbon-carbon bonds with brominated aromatic compounds, could be modeled to understand the role of the palladium catalyst and the influence of the substituents on the reaction barrier. Such studies provide deep insights into the reaction energetics and the geometry of the transition states.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. By simulating the motion of atoms over time, MD can reveal the preferred conformations of a molecule and how it interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bonds connecting the ethyl ester group to the thiophene ring. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its ability to pack in a crystal lattice or bind to a target site. Furthermore, MD simulations can be used to study intermolecular interactions in the condensed phase, providing insights into the bulk properties of the material.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can be used to predict and analyze the NLO properties of molecules, such as their first and second hyperpolarizabilities (β and γ, respectively). Molecules with large hyperpolarizabilities are promising candidates for NLO applications.

Thiophene-based compounds are known to exhibit interesting NLO properties due to the delocalized π-electron system of the thiophene ring. The presence of donor and acceptor groups can enhance these properties. For this compound, computational analysis of its NLO properties would involve calculating its hyperpolarizabilities. While the dibromo and carboxylate substituents are generally considered electron-withdrawing, their combined effect on the NLO response would be a key aspect of such a study. Research on other thiophene derivatives has shown that strategic substitution can significantly enhance NLO properties.

Chemoinformatics and Predictive Structure-Function Relationships of this compound

The field of chemoinformatics offers valuable tools for the prediction of molecular properties and the elucidation of structure-function relationships based on a compound's chemical structure. For this compound, chemoinformatic analyses provide insights into its physicochemical characteristics and potential reactivity, which are crucial for predicting its behavior in various chemical and biological systems.

Chemoinformatic Properties

A number of key molecular descriptors for this compound have been computationally predicted. These parameters are instrumental in forecasting the molecule's pharmacokinetic profile and its interactions with biological systems.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 26.3 Ų mdpi.com |

| LogP (octanol-water partition coefficient) | 3.4498 mdpi.com |

| Hydrogen Bond Acceptors | 3 mdpi.com |

| Hydrogen Bond Donors | 0 mdpi.com |

| Rotatable Bonds | 2 mdpi.com |

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated LogP value suggests a significant lipophilic character for this compound, indicating its preference for non-polar environments. The absence of hydrogen bond donors and the presence of three acceptors (the two oxygen atoms of the ester group and the sulfur atom of the thiophene ring) are critical features that influence its potential intermolecular interactions. mdpi.com

Predictive Structure-Function Relationships

The chemical structure of this compound, featuring a thiophene ring substituted with two bromine atoms and an ethyl carboxylate group, allows for predictions regarding its reactivity and potential applications.

Reactivity: Studies on substituted dibromothiophenes have indicated that oxidative addition reactions, a key step in many catalytic cross-coupling reactions, preferentially occur at the carbon-bromine bond located adjacent to the sulfur atom (the α-position). nih.gov This suggests that the C-Br bond at the 5-position of this compound is likely to be more reactive towards oxidative addition than the C-Br bond at the 3-position. This regioselectivity is a critical consideration in the design of synthetic pathways utilizing this compound as a building block.

Electronic Properties: The thiophene ring is an electron-rich aromatic system. However, the presence of two electron-withdrawing bromine atoms and an ethyl carboxylate group significantly modulates its electronic properties. These substituents are expected to decrease the electron density of the thiophene ring, influencing its susceptibility to electrophilic aromatic substitution and its behavior in electronic materials. While specific density functional theory (DFT) studies on this compound are not widely available, research on similar substituted thiophenes demonstrates that such substitutions impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are fundamental in predicting the electronic and optical properties of materials derived from this compound.

Structure-Activity Relationships in Medicinal Chemistry: In the context of medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring. The structural and electronic features of this compound make it a potential scaffold or intermediate in the synthesis of novel therapeutic agents. The lipophilicity, hydrogen bonding capacity, and reactivity of the bromine atoms are all features that would be considered in quantitative structure-activity relationship (QSAR) models to predict the biological activity of its derivatives.

Future Research Directions and Emerging Avenues

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic methods. For Ethyl 3,5-dibromothiophene-2-carboxylate and its derivatives, future research is geared towards greener protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the adoption of direct C-H carboxylation of thiophene (B33073) using carbon dioxide (CO2) as a renewable C1 source. This method, while still under development for large-scale applications, offers a more atom-economical and environmentally friendly alternative to traditional carboxylation techniques that often rely on organometallic intermediates and harsh reaction conditions.

Furthermore, the principles of green chemistry are being applied to the halogenation steps in thiophene synthesis. Innovations include the use of sodium halides in environmentally benign solvents like ethanol (B145695), which circumvents the need for more toxic and corrosive halogenating agents. Microwave-assisted synthesis is another green protocol that can significantly reduce reaction times and energy input for the preparation of thiophene carboxylates. These sustainable approaches not only offer environmental benefits but can also lead to more cost-effective and efficient manufacturing processes.

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The two bromine atoms on the thiophene ring of this compound offer a rich playground for exploring unconventional reactivity and developing novel catalytic systems. Beyond traditional cross-coupling reactions, researchers are investigating more sophisticated transformations that allow for precise control over the functionalization of the thiophene core.

A key area of exploration is the use of the bromide substituent as a directing group in C-H activation reactions. This strategy enables the selective functionalization of the otherwise less reactive β-position of the thiophene ring. Palladium-catalyzed β-arylation, where the bromide directs the coupling to the adjacent C-H bond, is a powerful tool for synthesizing complex aryl-substituted thiophenes.

Moreover, catalyst-controlled regiodivergent C-H alkynylation presents another frontier. By carefully selecting the catalyst and reaction conditions, it is possible to selectively introduce an alkyne group at either the C2 or C5 position of a 3-substituted thiophene, offering unprecedented control over the synthesis of unsymmetrically functionalized thiophenes. These advanced catalytic systems are crucial for building intricate molecular architectures for advanced materials and pharmaceuticals.

Integration into Complex Multi-component Systems and Hybrid Materials

The unique electronic and structural properties of the thiophene ring make this compound an ideal candidate for integration into complex multi-component systems and hybrid materials. Its ability to act as a rigid, π-conjugated building block is being exploited in the construction of functional materials with tailored properties.

In the realm of multi-component reactions , thiophene derivatives are being utilized to synthesize complex chromophores with unique photophysical properties. The rigid thiophene backbone can serve as a scaffold to bring together different functional groups, leading to molecules with applications in sensing, imaging, and organic electronics.

A particularly exciting area is the use of thiophene-dicarboxylates, which can be derived from this compound, in the synthesis of Metal-Organic Frameworks (MOFs) . These porous crystalline materials have shown great promise in a variety of applications, including gas storage, catalysis, and chemical sensing. Thiophene-based MOFs can exhibit interesting electronic properties and have been investigated for their potential in luminescence-based sensing of environmental pollutants and the removal of pesticides from water. The ability to tune the electronic properties of the thiophene linker opens up possibilities for designing MOFs with specific functionalities.

Advanced Applications in Emerging Technologies and Niche Fields

The versatility of this compound as a synthetic intermediate translates into a wide range of potential applications in emerging technologies and niche scientific fields. Its derivatives are at the forefront of materials science and medicinal chemistry research.

In the field of organic electronics , brominated thiophenes are essential building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The thiophene unit provides good charge transport properties, and the bromine atoms serve as handles for further functionalization to fine-tune the electronic and optical properties of the resulting materials. The ester group in this compound can also influence the solubility and processing of these materials.

In medicinal chemistry , the thiophene scaffold is a common motif in many biologically active molecules. The ability to introduce diverse substituents onto the thiophene ring via the bromine atoms allows for the creation of libraries of compounds for drug discovery. Thiophene derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern of this compound provides a unique starting point for the design of novel therapeutic agents.

Computational Chemistry for Accelerated Discovery and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery and rational design of new materials and molecules based on this compound. These theoretical methods provide valuable insights into the electronic structure, reactivity, and potential applications of thiophene derivatives.

DFT calculations are employed to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. This information is crucial for designing materials with desired electronic and optical properties for applications in organic electronics. By simulating the effects of different substituents on the thiophene ring, researchers can rationally design molecules with optimized performance characteristics before embarking on time-consuming and expensive synthetic work.

Furthermore, computational studies can elucidate reaction mechanisms and predict the regioselectivity of catalytic reactions, aiding in the development of novel and more efficient synthetic routes. In medicinal chemistry, molecular modeling and docking studies can predict the binding affinity of thiophene-based compounds to biological targets, guiding the design of more potent and selective drug candidates. The synergy between computational prediction and experimental validation is a powerful strategy for accelerating the pace of innovation in the field of thiophene chemistry.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70–80°C | Higher yield, risk of decomposition |

| Catalyst | H₂SO₄ vs. KOH | H₂SO₄ favors esterification; KOH may induce hydrolysis |

| Solvent | Ethanol or THF | Ethanol simplifies purification |

| Reaction Time | 12–24 hours | Longer durations improve conversion |

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the thiophene ring. For example, the ethyl ester group appears as a quartet (δ ~4.3 ppm for CH₂) and triplet (δ ~1.3 ppm for CH₃) in ¹H NMR .